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molecular formula C17H21NO6 B8792954 Diethyl 2-acetamido-2-(benzoylmethyl)-malonate CAS No. 15121-91-2

Diethyl 2-acetamido-2-(benzoylmethyl)-malonate

Cat. No. B8792954
M. Wt: 335.4 g/mol
InChI Key: VHRKWOLYJLHEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256206B2

Procedure details

Sodium hydride (15 mmol) is added to anhydrous ethanol (50 mL) and to the resulting sodium ethoxide solution is added 2-acetylaminomalonic acid diethyl ester (15 mmol) in one portion. The resulting mixture is stirred at room temperature for 30 minutes. A solution of 2-bromoacetophenone (10 mmol) in ethanol (10 mL) is then added and the resulting mixture is stirred at room temperature for 12 hours. After concentrating under reduced pressure, the residue is dissolved in EtOAc and water. The organic phase is washed with brine and dried over Na2SO4. After removal of the solvent, the crude material is purified by column chromatography using EtOAc/hexane (1/3) giving 2-acetylamino-2-(2-oxo-2-phenyl-ethyl)-malonic acid diethyl ester as white solid; MS: (ES+): 336.1 (M+1)+.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O-]CC.[Na+].[CH2:7]([O:9][C:10](=[O:21])[CH:11]([NH:17][C:18](=[O:20])[CH3:19])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:8].Br[CH2:23][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:25]>C(O)C>[CH2:15]([O:14][C:12](=[O:13])[C:11]([NH:17][C:18](=[O:20])[CH3:19])([CH2:23][C:24](=[O:25])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:10]([O:9][CH2:7][CH3:8])=[O:21])[CH3:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)NC(C)=O)=O
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at room temperature for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in EtOAc
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude material is purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(CC(C1=CC=CC=C1)=O)NC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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